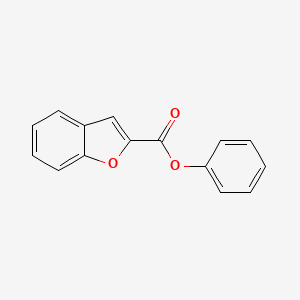

phenyl 1-benzofuran-2-carboxylate

Description

The exact mass of the compound phenyl 1-benzofuran-2-carboxylate is 238.062994177 g/mol and the complexity rating of the compound is 296. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality phenyl 1-benzofuran-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about phenyl 1-benzofuran-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

phenyl 1-benzofuran-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O3/c16-15(17-12-7-2-1-3-8-12)14-10-11-6-4-5-9-13(11)18-14/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDASRWNMSAYZDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)C2=CC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Phenyl 1-Benzofuran-2-Carboxylate: A Technical Guide for Researchers

An In-depth Exploration of the Synthesis, Properties, and Potential Applications of a Key Heterocyclic Scaffold

Introduction

Phenyl 1-benzofuran-2-carboxylate is a molecule of significant interest within the scientific community, particularly for researchers in medicinal chemistry and materials science. It belongs to the benzofuran class of heterocyclic compounds, which are integral to the structure of numerous natural products and synthetic molecules with a broad spectrum of pharmacological activities.[1] The benzofuran core, a fusion of a benzene and a furan ring, serves as a privileged scaffold in drug discovery, with derivatives exhibiting anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3]

This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and potential applications of phenyl 1-benzofuran-2-carboxylate. As a Senior Application Scientist, the aim is to present this information with technical accuracy and practical insights, empowering researchers and drug development professionals to leverage this versatile molecule in their work.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is foundational to its application in research and development. While extensive experimental data for phenyl 1-benzofuran-2-carboxylate is not widely published, the following table summarizes its known and predicted properties.

| Property | Value | Source |

| CAS Number | 92439-07-1 | [4] |

| Molecular Formula | C₁₅H₁₀O₃ | [5] |

| Molecular Weight | 238.24 g/mol | [5] |

| Appearance | White to yellow solid | [4] |

| Melting Point | 100-101 °C | [4] |

| Boiling Point | Not available | [5] |

| Solubility | Soluble in common organic solvents such as dimethylformamide, alcohol, ether, and acetone.[6] Limited solubility in water.[6] | [6] |

| Storage | Store in a dry, well-ventilated place at room temperature. | [4] |

Synthesis of Phenyl 1-Benzofuran-2-Carboxylate

The synthesis of phenyl 1-benzofuran-2-carboxylate can be achieved through the esterification of benzofuran-2-carboxylic acid with phenol. The following protocol is a representative method based on established esterification procedures.

Experimental Protocol: Esterification of Benzofuran-2-carboxylic Acid

This procedure involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with phenol.

Step 1: Synthesis of Benzofuran-2-carbonyl chloride

-

To a solution of benzofuran-2-carboxylic acid (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (SOCl₂) (1.2 eq) dropwise at 0 °C under an inert atmosphere.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours, or until the reaction is complete (monitored by TLC).

-

Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude benzofuran-2-carbonyl chloride, which can be used in the next step without further purification.

Step 2: Esterification with Phenol

-

Dissolve the crude benzofuran-2-carbonyl chloride in anhydrous DCM or another suitable aprotic solvent.

-

Add a solution of phenol (1.1 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) or pyridine in the same solvent dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC.

-

Upon completion, wash the reaction mixture with water, a dilute acid solution (e.g., 1M HCl) to remove the base, and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure phenyl 1-benzofuran-2-carboxylate.

Figure 1: Synthetic workflow for phenyl 1-benzofuran-2-carboxylate.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the protons of the benzofuran ring system and the phenyl ester group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.8 - 7.6 | m | 2H | H-4 and H-7 of benzofuran |

| ~7.5 - 7.2 | m | 7H | H-5, H-6 of benzofuran, H-3 of furan, and phenyl ester protons |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the carbons of the benzofuran rings, and the phenyl ester.

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C=O (ester) |

| ~155 | C-7a |

| ~145 | C-2 |

| ~150, ~129, ~126, ~124, ~123, ~112 | Aromatic carbons of benzofuran and phenyl rings |

| ~115 | C-3 |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by strong absorptions corresponding to the carbonyl group and the aromatic rings.

| Wavenumber (cm⁻¹) | Assignment |

| ~1730 | C=O stretching (ester) |

| ~1600, ~1480 | C=C stretching (aromatic rings) |

| ~1250, ~1100 | C-O stretching (ester and furan) |

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

| m/z | Assignment |

| 238.06 | [M]⁺ |

Potential Applications in Drug Discovery

The benzofuran-2-carboxylate scaffold is a cornerstone in the development of new therapeutic agents. Numerous derivatives have demonstrated significant biological activities, suggesting that phenyl 1-benzofuran-2-carboxylate could serve as a valuable lead compound or intermediate in drug discovery programs.

Derivatives of benzofuran-2-carboxylic acid have been investigated for a wide range of therapeutic targets, including:

-

Anticancer Agents: Benzofuran-based compounds have shown potent cytotoxic activities against various cancer cell lines.[1][2] Some derivatives act by inhibiting key signaling pathways involved in cancer cell proliferation and survival, such as the NF-κB pathway.[2]

-

Antimicrobial Agents: The benzofuran nucleus is present in many compounds with antibacterial and antifungal properties.[7]

-

Neuroprotective Agents: Certain benzofuran derivatives have exhibited neuroprotective effects by scavenging free radicals and inhibiting excitotoxicity, making them potential candidates for the treatment of neurodegenerative diseases.[3]

-

Enzyme Inhibitors: The structural features of benzofuran-2-carboxylates make them suitable for targeting the active sites of various enzymes. For instance, derivatives have been identified as inhibitors of chloride channels, which are important in regulating physiological processes like renal salt reabsorption.[8]

The following diagram illustrates a simplified representation of the NF-κB signaling pathway, a potential target for benzofuran-based anticancer agents.

Figure 2: Simplified NF-κB signaling pathway, a potential target for benzofuran derivatives.

Safety and Handling

As specific safety and toxicity data for phenyl 1-benzofuran-2-carboxylate are not available, general precautions for handling laboratory chemicals should be followed. Based on data for similar compounds, it should be handled with care.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses, and chemical-resistant gloves.[9]

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[9] Work in a well-ventilated area or a fume hood.

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. If inhaled, move to fresh air. If swallowed, seek medical attention.[9]

It is crucial to consult a comprehensive Safety Data Sheet (SDS) from the supplier before handling this compound.

Summary

Phenyl 1-benzofuran-2-carboxylate is a valuable heterocyclic compound with a foundation in the well-established biological importance of the benzofuran scaffold. This guide has provided an overview of its basic properties, a plausible synthetic route, and an indication of its potential in drug discovery based on the activities of its derivatives. The lack of extensive, publicly available experimental data for this specific molecule underscores the opportunity for further research to fully characterize its properties and explore its therapeutic potential. Researchers are encouraged to use this guide as a starting point for their investigations into this promising area of medicinal chemistry.

References

- CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. (2010). HETEROCYCLES, 81(12), 2865.

-

N-{4-[(2-phenoxyacetyl)amino]phenyl}-1-benzofuran-2-carboxamide - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]

- CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. (2010). HETEROCYCLES, 81(12), 2865.

-

Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. (n.d.). Retrieved from [Link]

- Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. (2023). International Journal of Scientific Development and Research, 8(5).

- Regioselective Synthesis of Benzofuranones and Benzofurans. (2021).

- Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. (2015). Bioorganic & Medicinal Chemistry Letters, 25(12), 2547-2553.

- CAS RN 92439-07-1 | Phenyl benzofuran-2-carboxyl

- SAFETY D

- d0qo01247e1.pdf. (n.d.). Rsc.org.

- Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. (2015). Journal of the Korean Society for Applied Biological Chemistry, 58(2), 235-242.

- Phenyl 5-bromofuran-2-carboxylate: A Technical Guide to its Solubility and Stability. (n.d.). BenchChem.

- SAFETY D

- Safety d

-

Ethyl 5-[(4-fluorobenzyl)oxy]-2-phenyl-1-benzofuran-3-carboxylate - Optional[1H NMR] - Spectrum - SpectraBase. (n.d.). Retrieved from [Link]

- Synthesis, Characterization, Crystal structure and DFT calculations of 1-benzofuran-2-carboxylic acid. (2016). Der Pharma Chemica, 8(7), 46-54.

- Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Advances, 9(52), 30269-30289.

- Mini Review on Important Biological Properties of Benzofuran Derivatives. (2016). International Journal of Pharmacy and Pharmaceutical Sciences, 8(10), 1-6.

- N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide. (2021). Molbank, 2021(3), M1252.

- Benzofuran- 2(3h)-one, 3-allyl-3-phenyl-. (n.d.). NIST WebBook.

- N-phenyl-1-benzofuran-2-carboxamide. (n.d.).

- Genotoxic effects of some l-[(benzofuran-2-yl)-phenylmethyl]- imidazoles on mcf-7 cell line. (2004). DARU Journal of Pharmaceutical Sciences, 12(3), 96-101.

- Benzofuran-2-carboxylic acid. (n.d.). ChemicalBook.

- Phenyl benzoate - SAFETY D

- The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. (2023). EAS Publisher, 5(9), 346-350.

- Toxicological Profile for 2,3-Benzofuran. (2020).

- Ab initio study of phenyl benzoate: structure, conformational analysis, dipole moment, IR and Raman vibrational spectra. (2003). Journal of Molecular Modeling, 9(4), 248-258.

- PREDICTION OF ACUTE TOXICITY FOR (Z)-3-(2- PHENYLHYDRAZINYLIDENE)BENZOFURAN-2(3H). (2023). Jomard Publishing.

- The Carbonyl Group, Part V: Carboxyl

Sources

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 2. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hoffmanchemicals.com [hoffmanchemicals.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. op.niscpr.res.in [op.niscpr.res.in]

- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 9. fishersci.com [fishersci.com]

Phenyl 1-Benzofuran-2-Carboxylate: Structural Paradigms, Synthesis, and Applications in Drug Discovery

Executive Summary

In the landscape of medicinal chemistry, the benzofuran core is universally recognized as a "privileged scaffold." Its structural resemblance to naturally occurring indoles—coupled with the unique hydrogen-bond accepting nature of its oxygen heteroatom—makes it a highly versatile pharmacophore. Among its derivatives, phenyl 1-benzofuran-2-carboxylate (CAS: 92439-07-1) stands out as a critical intermediate and active compound. This whitepaper provides an in-depth technical analysis of its chemical structure, physicochemical properties, mechanistic biological pathways, and a field-proven, self-validating protocol for its synthesis.

Chemical Structure and Physicochemical Profiling

The molecular architecture of phenyl 1-benzofuran-2-carboxylate consists of a bicyclic benzofuran core (a benzene ring fused to a furan ring) with a carboxylate moiety at the C2 position, esterified by a phenyl group.

From a structure-activity relationship (SAR) perspective, the phenyl ester serves two critical functions:

-

Electronic Modulation: The electron-withdrawing nature of the phenyl ester enhances the electrophilicity of the carbonyl carbon, altering the molecule's reactivity profile compared to simple alkyl esters (e.g., ethyl benzofuran-2-carboxylate).

-

Lipophilicity & Target Binding: The additional phenyl ring significantly increases the partition coefficient (LogP), enhancing cell membrane permeability. Furthermore, it enables robust π−π stacking interactions with aromatic residues in target protein binding pockets.

Quantitative Data Summary

The following table summarizes the core physicochemical properties essential for pharmacokinetic modeling and synthetic planning.

| Property | Value | Clinical / Synthetic Relevance |

| CAS Number | 92439-07-1 | Unique identifier for regulatory compliance. |

| Molecular Formula | C₁₅H₁₀O₃ | Defines stoichiometric requirements. |

| Molecular Weight | 238.24 g/mol | Well within Lipinski's Rule of 5 (<500 Da). |

| LogP (Estimated) | ~3.5 | Optimal for passive cellular membrane diffusion. |

| Topological Polar Surface Area | 39.44 Ų | High probability of blood-brain barrier (BBB) penetration. |

| H-Bond Donors / Acceptors | 0 / 3 | Limits non-specific aqueous solvation, favors hydrophobic pockets. |

| Rotatable Bonds | 3 | Balances conformational flexibility with entropic penalty upon binding. |

Biological Significance & Pharmacological Mechanisms

Benzofuran-2-carboxylate derivatives are heavily utilized in the design of targeted therapeutics. Recent literature highlights their efficacy across multiple domains:

-

Cancer Immunotherapy: Benzofuran-2-carboxylic acid derivatives have been identified as potent inhibitors of Lymphoid Tyrosine Phosphatase (LYP). LYP is a negative regulator of T-cell receptor (TCR) signaling. By competitively inhibiting LYP, these derivatives restore TCR signaling, thereby boosting T-cell activation and suppressing tumor growth [1].

-

Hypoxia-Inducible Factor (HIF-1) Inhibition: Substituted benzofurans are utilized to disrupt the HIF-1 pathway, a critical survival mechanism for solid tumors in hypoxic microenvironments [2].

-

Ion Channel Modulation: 3-phenyl-1-benzofuran-2-carboxylic acid derivatives act as potent inhibitors of ClC-K chloride channels, proposing themselves as leads for regulating renal salt reabsorption and diuresis [3].

Caption: Mechanism of benzofuran-2-carboxylate derivatives inhibiting LYP to restore TCR signaling.

Synthetic Methodologies & Mechanistic Causality

The synthesis of phenyl 1-benzofuran-2-carboxylate typically relies on a one-pot condensation-cyclization strategy. This involves the reaction of a 2-hydroxybenzaldehyde (salicylaldehyde) with an α -haloester (phenyl 2-bromoacetate) under basic conditions.

Causality in Experimental Design

As an application scientist, the choice of reagents is never arbitrary.

-

Base Selection (K₂CO₃ vs. NaH): While Sodium Hydride (NaH) is a stronger base, anhydrous Potassium Carbonate (K₂CO₃) is preferred here. K₂CO₃ is sufficiently basic to quantitatively deprotonate the phenol ( pKa≈10 ) without risking the saponification (hydrolysis) of the sensitive phenyl ester moiety.

-

Solvent Selection (DMF): N,N-Dimethylformamide (DMF) is a polar aprotic solvent. It poorly solvates the phenoxide anion, leaving it "naked" and highly nucleophilic, which drastically accelerates the SN2 O-alkylation step.

-

Thermal Control: The initial O-alkylation is conducted at 0°C to room temperature to prevent side reactions. The subsequent intramolecular aldol-type cyclization requires overcoming a higher activation energy barrier, necessitating heating to 80–90°C.

Caption: Step-by-step synthetic workflow for phenyl 1-benzofuran-2-carboxylate via O-alkylation.

Experimental Protocol: Step-by-Step Methodology

Reagents Required:

-

Salicylaldehyde (1.0 equivalent)

-

Phenyl 2-bromoacetate (1.1 equivalents)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.0 equivalents)

-

Anhydrous N,N-Dimethylformamide (DMF)

Workflow:

-

Initiation: To a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert argon atmosphere, add salicylaldehyde (10 mmol) and dissolve in 20 mL of anhydrous DMF.

-

Deprotonation: Add anhydrous K₂CO₃ (20 mmol) in one portion. Stir the suspension at room temperature for 15 minutes until the solution develops a distinct yellow hue, indicating phenoxide formation.

-

Alkylation: Cool the reaction mixture to 0°C using an ice bath. Add phenyl 2-bromoacetate (11 mmol) dropwise over 10 minutes. Maintain at 0°C for 30 minutes, then allow it to warm to room temperature.

-

Cyclization & Aromatization: Attach a reflux condenser and heat the mixture to 85°C for 6 to 8 hours. Monitor the reaction progression via TLC (Hexane:Ethyl Acetate 4:1).

-

Quenching: Cool the mixture to room temperature and pour it into 100 mL of crushed ice-water. The sudden shift in polarity forces the lipophilic product to precipitate, while DMF and inorganic salts remain in the aqueous phase.

-

Extraction & Purification: Extract the aqueous layer with Ethyl Acetate ( 3×30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography.

Analytical Validation (Self-Validating System)

A technical protocol is only as robust as its validation metrics. To ensure the successful synthesis and structural integrity of phenyl 1-benzofuran-2-carboxylate, the workflow must be self-validating through orthogonal analytical techniques:

-

TLC Monitoring: The disappearance of the highly fluorescent salicylaldehyde spot under 254 nm UV light confirms the completion of the initial O-alkylation step.

-

¹H-NMR Spectroscopy: The definitive hallmark of successful cyclization is the disappearance of the aldehyde proton signal (typically around δ 9.8–10.2 ppm) and the emergence of a distinct singlet at δ ~7.5 ppm , corresponding to the C3 proton of the newly formed aromatic benzofuran ring.

-

IR Spectroscopy: The shift of the ester carbonyl stretching frequency from ~1735 cm⁻¹ (aliphatic α -haloester) to ~1715 cm⁻¹ (conjugated aromatic ester) confirms the aromatization of the furan ring.

References

-

Discovery of benzofuran-2-carboxylic acid derivatives as lymphoid tyrosine phosphatase (LYP) inhibitors for cancer immunotherapy. PubMed (National Institutes of Health). URL:[Link]

-

Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed Central (PMC). URL:[Link]

-

Convenient Synthesis of Some 3-Phenyl-1-Benzofuran-2-Carboxylic Acid Derivatives as New Potential Inhibitors of ClC-Kb Channels. Heterocycles / CLOCKSS. URL: [Link]

-

Phenyl benzofuran-2-carboxylate - CAS 92439-07-1 Chemical Properties. Molaid Chemical Database. URL:[Link]

biological activity of phenyl 1-benzofuran-2-carboxylate derivatives

An In-depth Technical Guide to the Biological Activity of Phenyl 1-Benzofuran-2-Carboxylate Derivatives

Introduction: The Benzofuran Scaffold in Medicinal Chemistry

Benzofuran, a heterocyclic compound formed by the fusion of a benzene and a furan ring, represents a privileged scaffold in the realm of medicinal chemistry.[1] This structural motif is prevalent in a multitude of natural products and synthetic molecules, demonstrating a remarkable breadth of biological activities.[2][3] Naturally occurring benzofurans like angelicin and psoralen have long been recognized for their therapeutic properties.[3] Synthetic derivatives have expanded this chemical space, leading to the development of drugs with applications ranging from antiarrhythmics like Amiodarone to antifungal agents such as Griseofulvin.

The versatility of the benzofuran nucleus allows for extensive functionalization, enabling chemists to modulate its physicochemical and pharmacological properties.[4] Derivatives have been reported to possess potent anticancer, antimicrobial, anti-inflammatory, antioxidant, antiviral, and neuroprotective properties.[5][6] The phenyl 1-benzofuran-2-carboxylate substructure, in particular, serves as a key pharmacophore. Preliminary structure-activity relationship (SAR) studies indicate that the ester group at the C-2 position is a critical site for influencing the cytotoxic activity of these compounds.[7] This guide provides a detailed exploration of the synthesis, biological activities, and therapeutic potential of phenyl 1-benzofuran-2-carboxylate derivatives, offering field-proven insights for researchers and drug development professionals.

Synthetic Pathways to Phenyl 1-Benzofuran-2-Carboxylate Derivatives

The synthesis of the benzofuran-2-carboxylate core is a well-established process in organic chemistry, often serving as the foundation for more complex derivatives. A common and efficient method involves the reaction of a substituted salicylaldehyde with an α-bromo ester.

A representative synthetic scheme proceeds as follows: A solution of a substituted salicylaldehyde reacts with an appropriate α-bromo ester in the presence of a base, such as potassium carbonate (K₂CO₃), in a suitable solvent like acetonitrile. The reaction mixture is typically heated under reflux for several hours.[8] This one-pot condensation-cyclization is a straightforward approach to generating the core ethyl benzofuran-2-carboxylate structure.[9] Subsequent hydrolysis of the ester group, often using a base like sodium hydroxide (NaOH), yields the corresponding carboxylic acid, which can then be coupled with various phenols to produce the target phenyl 1-benzofuran-2-carboxylate derivatives.[9]

Alternative strategies may involve palladium-catalyzed coupling reactions. For instance, coupling of a 5-iodo-substituted vanillin with phenylacetylene in the presence of a palladium catalyst and a copper(I) iodide co-catalyst can yield a 2-phenyl-1-benzofuran derivative.[10] Further modifications can then be made to introduce the carboxylate functionality. The choice of synthetic route is often dictated by the desired substitution pattern on both the benzofuran ring and the C-2 phenyl group, as these substitutions are critical for tuning the biological activity.[9]

Anticancer Activity: Mechanisms and Potency

Benzofuran derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide array of human cancer cell lines.[2][11] Their mechanisms of action are diverse and often multifactorial, involving the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways that drive tumor progression.[12][13]

Mechanism of Action: Apoptosis Induction and Cell Cycle Arrest

A primary mechanism by which benzofuran derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis. Studies have shown that treatment with certain benzofuran compounds leads to a significant increase in the activity of caspases 3 and 7, which are key executioner enzymes in the apoptotic cascade.[5] This suggests that these derivatives trigger the intrinsic or extrinsic apoptotic pathways within cancer cells.

Furthermore, many benzofuran derivatives have been observed to disrupt the normal cell cycle progression in cancer cells. For example, the benzofuran derivative 44b was found to arrest MDA-MB-231 breast cancer cells at the G2/M phase, preventing them from entering mitosis and ultimately leading to cell death.[12] Similarly, derivative 30a was shown to inhibit tubulin polymerization, a process essential for the formation of the mitotic spindle, resulting in G2/M phase arrest and apoptosis in HepG2 liver cancer cells.[12]

Signaling Pathway Inhibition

In addition to inducing apoptosis and cell cycle arrest, benzofuran derivatives can target specific signaling pathways that are often dysregulated in cancer. Some derivatives have been designed to inhibit the hypoxia-inducible factor (HIF-1) pathway, which is crucial for tumor survival in low-oxygen environments.[11] Others act as potent inhibitors of key protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a pivotal role in angiogenesis—the formation of new blood vessels that supply tumors with nutrients. The inhibition of the AKT/mammalian target of rapamycin (mTOR) pathway is another mechanism through which these compounds can exert their antitumor effects.[14]

Below is a diagram illustrating the general workflow for evaluating the in vitro anticancer activity of novel compounds.

Caption: Workflow for In Vitro Anticancer Screening using the MTT Assay.

Quantitative Data: In Vitro Anticancer Activity

The cytotoxic potential of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |

| 3-Amidobenzofuran (28g) | MDA-MB-231 (Breast) | 3.01 | [12] |

| 3-Amidobenzofuran (28g) | HCT-116 (Colon) | 5.20 | [12] |

| Benzofuran Hybrid (12) | SiHa (Cervical) | 1.10 | [12] |

| Benzofuran Hybrid (12) | HeLa (Cervical) | 1.06 | [12] |

| Halogenated Benzofuran (1) | K562 (Leukemia) | 5 | [11] |

| Halogenated Benzofuran (1) | HL60 (Leukemia) | 0.1 | [11] |

| Benzofuran-Carboxylic Acid (44b) | MDA-MB-231 (Breast) | 2.52 | [12] |

| Benzofuran-Chalcone (4g) | HCC1806 (Breast) | 5.93 | |

| Benzofuran-Chalcone (4g) | HeLa (Cervical) | 5.61 |

Antimicrobial Activity: Spectrum and Efficacy

The rise of antimicrobial resistance has created an urgent need for the discovery of new antibacterial and antifungal agents.[3][15] Benzofuran derivatives have demonstrated significant potential in this area, exhibiting activity against a range of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[4][15]

Mechanism of Action

While the precise mechanisms of antimicrobial action are still under investigation for many derivatives, it is believed that the benzofuran scaffold can interfere with essential microbial processes.[15] The lipophilic nature of the benzofuran ring may facilitate its passage through the microbial cell membrane, allowing it to interact with intracellular targets. Some studies suggest that these compounds may inhibit key enzymes involved in microbial replication or metabolism. For instance, benzofuran-pyrazole hybrids have been investigated as potential inhibitors of DNA gyrase, an enzyme essential for bacterial DNA replication.[16]

Spectrum of Activity

The antimicrobial activity of benzofuran derivatives is highly dependent on their substitution patterns. Some compounds exhibit broad-spectrum activity, inhibiting the growth of both Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. Others may show more specific activity. For example, studies have found that the introduction of electron-withdrawing groups, such as a chloro substituent, on the benzofuran ring can significantly contribute to the bioactivity.[8]

Quantitative Data: In Vitro Antimicrobial Activity

The efficacy of antimicrobial agents is measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[17]

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference(s) |

| Benzofuran Amide (6a) | S. aureus, E. coli, Fungi | as low as 6.25 | |

| Benzofuran Amide (6b) | S. aureus, E. coli, Fungi | as low as 6.25 | [4] |

| Benzofuran Amide (6f) | S. aureus, E. coli, Fungi | as low as 6.25 | [4] |

| Aza-benzofuran (1) | Bacteria | Moderate Activity | [18] |

| Oxa-benzofuran (6) | P. italicum, C. musae | 12.5 - 25 | [18][19] |

| Benzofuran-Disulfide (V40) | X. oryzae pv oryzae (Xoo) | 0.28 (EC₅₀) | [20] |

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in a wide range of acute and chronic diseases. Benzofuran derivatives have been identified as potent anti-inflammatory agents, capable of modulating key inflammatory pathways.[4][18]

Mechanism of Action

A key mechanism underlying the anti-inflammatory effects of these compounds is the inhibition of nitric oxide (NO) production.[18][19] During inflammation, the enzyme inducible nitric oxide synthase (iNOS) is upregulated, leading to excessive production of NO, a pro-inflammatory mediator. Several aza-benzofuran derivatives have been shown to inhibit NO release in lipopolysaccharide (LPS)-stimulated macrophage cells, with potencies comparable to or greater than the standard drug celecoxib.[19] Docking studies suggest that these compounds fit well within the active site of iNOS, forming hydrogen bonds that disrupt its catalytic activity.[18]

In Vivo Efficacy

The anti-inflammatory potential of benzofuran derivatives has also been demonstrated in preclinical animal models. The carrageenan-induced paw edema model in rats is a standard assay used to screen for acute anti-inflammatory activity.[21] In this model, administration of certain benzofuran-amide derivatives has been shown to significantly reduce paw swelling. For instance, compound 6b produced a 71.10% inhibition of edema at 2 hours post-carrageenan injection, demonstrating potent in vivo efficacy.[4]

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

Quantitative Data: In Vitro Anti-inflammatory Activity

| Compound/Derivative | Assay | IC₅₀ (µM) | Reference(s) |

| Aza-benzofuran (1) | NO Inhibition (RAW 264.7) | 17.3 | [18][19] |

| Aza-benzofuran (4) | NO Inhibition (RAW 264.7) | 16.5 | [18][19] |

| Celecoxib (Standard) | NO Inhibition (RAW 264.7) | 32.1 | [19] |

Experimental Protocols

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

This protocol outlines a standard procedure for determining the cytotoxicity of test compounds against human cancer cell lines.[22][23][24]

1. Cell Preparation:

- Culture selected human cancer cell lines (e.g., MCF-7, HeLa, HCT-116) in appropriate growth medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% antibiotics.[12]

- Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

- When cells reach approximately 80% confluency, harvest them using trypsin-EDTA.

- Seed the cells into 96-well microtiter plates at a density of 4 x 10³ to 5 x 10³ cells per well in 180 µL of medium.[22]

- Allow cells to adhere by incubating for 24 hours.

2. Compound Treatment:

- Prepare a stock solution of the phenyl 1-benzofuran-2-carboxylate derivative in dimethyl sulfoxide (DMSO).

- Perform serial two-fold dilutions of the stock solution in growth medium to achieve a range of final concentrations (e.g., 0.01 to 100 µM).[22][25]

- Remove the medium from the wells and add 200 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

- Incubate the plates for 72 hours at 37°C and 5% CO₂.[22]

3. Viability Assessment:

- After the incubation period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.[22]

- Incubate the plates for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.[22]

- Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

4. Data Analysis:

- Calculate the percentage of cell viability for each concentration relative to the vehicle control.

- Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.

- Determine the IC₅₀ value from the curve using non-linear regression analysis.

Protocol 2: In Vitro Antimicrobial Susceptibility (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[17][26]

1. Preparation of Inoculum:

- Culture the bacterial strain (e.g., S. aureus, E. coli) on an appropriate agar plate overnight at 37°C.

- Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

- Dilute this suspension in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.

2. Plate Preparation:

- Dispense 50 µL of sterile MHB into each well of a 96-well microtiter plate.

- Prepare a stock solution of the test compound in DMSO.

- In the first well of a row, add 50 µL of the test compound solution (at 4x the highest desired final concentration) to the 50 µL of broth.

- Perform two-fold serial dilutions by transferring 50 µL from each well to the next well in the row. Discard 50 µL from the last well. This creates a concentration gradient.

- Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

3. Inoculation and Incubation:

- Add 50 µL of the prepared bacterial inoculum to each well (except the negative control).

- Seal the plate and incubate at 37°C for 18-24 hours.[26]

4. Determination of MIC:

- After incubation, visually inspect the plate for turbidity.

- The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[17]

Protocol 3: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This is a standard model for evaluating acute anti-inflammatory activity in rodents.[4]

1. Animal Handling:

- Use Wistar albino rats (150-200 g). Acclimate the animals for at least one week before the experiment.

- Fast the animals overnight with free access to water.

- Divide the rats into groups (n=6): Vehicle Control, Standard Drug (e.g., Diclofenac sodium), and Test Compound groups.

2. Dosing and Edema Induction:

- Administer the test compound (phenyl 1-benzofuran-2-carboxylate derivative), standard drug, or vehicle (e.g., 0.5% carboxymethyl cellulose) orally.

- One hour after administration, induce inflammation by injecting 0.1 mL of a 1% w/v carrageenan solution in saline into the sub-plantar tissue of the right hind paw of each rat.

3. Measurement of Paw Edema:

- Measure the paw volume of each rat immediately before the carrageenan injection (0 hour) and at 1, 2, 3, and 4 hours post-injection using a digital plethysmometer.

4. Data Analysis:

- Calculate the percentage increase in paw volume (edema) for each animal at each time point compared to its initial (0 hour) volume.

- Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula:

- % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100

- Where ΔV is the mean change in paw volume.

- Analyze the data for statistical significance using an appropriate test (e.g., ANOVA followed by Dunnett's test).

References

-

Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). MDPI. [Link]

-

Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). PMC. [Link]

-

Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). PubMed. [Link]

-

Anticancer therapeutic potential of benzofuran scaffolds. (2023). RSC Publishing. [Link]

-

Methods for in vitro evaluating antimicrobial activity: A review. (n.d.). PMC. [Link]

-

In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. (n.d.). PMC. [Link]

-

Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. (2021). Journal of Pharmaceutical Research. [Link]

-

Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. (2025). PubMed. [Link]

-

Development of novel benzofuran-isatin conjugates as potential antiproliferative agents with apoptosis inducing mechanism in Colon cancer. (n.d.). Taylor & Francis Online. [Link]

-

Advanced in vivo inflammation & immunology models. (n.d.). Nuvisan. [Link]

-

In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. (n.d.). ResearchGate. [Link]

-

Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. (2019). International Journal of Pharmacy and Biological Sciences. [Link]

-

Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. (2025). MDPI. [Link]

-

Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2022). MDPI. [Link]

-

Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. (n.d.). European Journal of Molecular & Clinical Medicine. [Link]

-

Therapeutic Potential of Naturally Occurring Benzofuran Derivatives and Hybrids of Benzofurans with other Pharmacophores as Antibacterial Agents. (2022). Bentham Science. [Link]

-

In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019). INNOSC Theranostics and Pharmacological Sciences. [Link]

-

LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. [Link]

-

Anti-inflammatory activity of the new target benzofuran–pyrazole-based derivatives. (n.d.). ResearchGate. [Link]

-

Synthesis and Screening of Anti-inflammatory Activity of Benzofuran Derivatives Bearing Oxadiazole. (n.d.). ProQuest. [Link]

-

In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. (n.d.). ResearchGate. [Link]

-

in vivo animal models for screening potential anti–inflammatory and analgesic agents (literature review). (n.d.). ResearchGate. [Link]

-

Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (2019). PMC. [Link]

-

CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS. (2010). HETEROCYCLES. [Link]

-

Design, Synthesis, Antibacterial Activity, and Mechanisms of Novel Benzofuran Derivatives Containing Disulfide Moieties. (2024). Journal of Agricultural and Food Chemistry - ACS Publications. [Link]

-

Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. (2025). Journal of Pharmaceutical Research. [Link]

-

Benzofuran derivatives as anticancer inhibitors of mTOR signaling. (2025). ResearchGate. [Link]

-

In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. (n.d.). PMC. [Link]

-

Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. [Link]

-

In Vitro Anticancer Properties of Novel Bis-Triazoles. (2022). MDPI. [Link]

-

In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. (2005). PubMed. [Link]

-

IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. (2022). ResearchGate. [Link]

-

Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors. (n.d.). PMC. [Link]

-

Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. (2015). Biomolecules & Therapeutics. [Link]

-

Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Publishing. [Link]

-

Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

-

Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. (n.d.). PMC. [Link]

-

Mini Review on Important Biological Properties of Benzofuran Derivatives. (2016). International Journal of Pharmacy & Pharmaceutical Research. [Link]

-

Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. (n.d.). J-Stage. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ijpbs.com [ijpbs.com]

- 4. jopcr.com [jopcr.com]

- 5. mdpi.com [mdpi.com]

- 6. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 8. op.niscpr.res.in [op.niscpr.res.in]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. jocpr.com [jocpr.com]

- 11. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

- 15. benthamdirect.com [benthamdirect.com]

- 16. researchgate.net [researchgate.net]

- 17. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Synthesis and Screening of Anti-inflammatory Activity of Benzofuran Derivatives Bearing Oxadiazole - ProQuest [proquest.com]

- 22. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

- 26. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]

Discovery and Optimization of Novel Phenyl 1-Benzofuran-2-Carboxylate Analogs: A Comprehensive Technical Guide

Rationale: The Benzofuran Pharmacophore in Medicinal Chemistry

In the landscape of modern drug discovery, the 1-benzofuran ring system represents a "privileged scaffold"—a core structure capable of serving as a versatile ligand for a diverse array of biological targets. As a bioisostere of indole and benzothiophene, the benzofuran core offers a rigid, planar geometry that is highly optimized for π−π stacking interactions within hydrophobic protein pockets. Furthermore, the oxygen heteroatom acts as a localized, directional hydrogen-bond acceptor[1].

The specific functionalization of this core to yield phenyl 1-benzofuran-2-carboxylate analogs introduces two critical vectors for structure-activity relationship (SAR) optimization:

-

The 2-Carboxylate Moiety: Esterification (methyl or ethyl) at the C2 position allows for precise tuning of the molecule's lipophilicity (LogP), which is critical for cellular permeability. In prodrug strategies, this ester can be hydrolyzed in vivo to yield a free carboxylic acid, forming strong salt bridges with basic amino acid residues in target active sites.

-

The 5-Phenyl / 5-Bromo Substitution: Functionalization at the C5 position directs the molecule into deep, lipophilic binding clefts. Cross-coupling a phenyl ring at this position significantly increases the molecular surface area available for van der Waals interactions, which has proven critical in targeting complex kinase and transcriptase enzymes[2].

Synthetic Methodologies: The Suzuki-Miyaura Cross-Coupling

The most robust and modular approach for synthesizing phenyl 1-benzofuran-2-carboxylate derivatives is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. By utilizing a 5-bromo-1-benzofuran-2-carboxylate starting material, researchers can rapidly generate diverse libraries by coupling various substituted phenylboronic acids[1].

Causality in Reaction Design

-

Catalyst Selection ( Pd(PPh3)4 ): The zero-valent, electron-rich palladium center is specifically chosen because it readily undergoes oxidative addition into the strong C(sp2)-Br bond of the benzofuran core.

-

Base Activation ( K3PO4 ): The inorganic base is not merely an acid scavenger; it is mechanistically essential. It coordinates with the electron-deficient boron atom of the phenylboronic acid to form a negatively charged, nucleophilic boronate complex. This activation is the prerequisite for the transmetalation step.

-

Biphasic Solvent System (Toluene/ H2O ): Toluene effectively solubilizes the organic starting materials and the lipophilic palladium catalyst. The addition of water is critical to dissolve the inorganic K3PO4 , creating a biphasic system that ensures a high local concentration of the activated boronate at the solvent interface, driving the reaction forward[1].

Workflow for the palladium-catalyzed Suzuki-Miyaura synthesis of benzofuran-2-carboxylate analogs.

Protocol 1: General Synthesis of Methyl 5-phenylbenzofuran-2-carboxylate

Self-Validating System: This protocol utilizes Thin-Layer Chromatography (TLC) as an internal checkpoint to prevent premature workup, ensuring maximum yield.

-

Preparation: In a flame-dried Schlenk flask under an inert argon atmosphere, dissolve Methyl 5-bromo-1-benzofuran-2-carboxylate (1.0 eq, ~0.60 mmol) in 4 mL of anhydrous toluene.

-

Catalyst & Reagent Addition: Add Phenylboronic acid (1.14 eq, 0.68 mmol) and the catalyst Pd(PPh3)4 (0.05 eq, 0.03 mmol) to the solution. Stir for 5 minutes at room temperature to ensure homogeneous dispersion.

-

Base Addition: Dissolve K3PO4 (2.1 eq, 1.26 mmol) in 1 mL of deionized water. Inject this aqueous solution into the Schlenk flask, creating a 4:1 Toluene/Water biphasic mixture[1].

-

Reaction Execution: Heat the mixture to 90°C under continuous reflux and vigorous magnetic stirring (to maximize the interfacial surface area between the aqueous and organic phases).

-

Validation Checkpoint (TLC): After 4 hours, extract a 10 µL aliquot. Run a TLC plate using a 4:1 Hexane/Ethyl Acetate mobile phase. The complete disappearance of the lower-Rf starting material spot confirms the reaction has reached completion.

-

Workup: Cool the mixture to room temperature. Dilute with 15 mL of Ethyl Acetate and wash sequentially with distilled water (2 x 10 mL) and brine (1 x 10 mL). The brine wash is critical to remove residual water from the organic layer.

-

Purification: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography (Hexane:EtOAc gradient) to yield the pure product as a colorless solid[1].

Biological Evaluation & Structure-Activity Relationship (SAR)

The derivatization of the benzofuran-2-carboxylate core has yielded potent candidates across multiple therapeutic areas, most notably in infectious diseases.

Anti-Tubercular Activity (Targeting NarL)

Mycobacterium tuberculosis (MTB) is notoriously difficult to eradicate due to its ability to enter a dormant, latent state within host macrophages. During this anaerobic dormancy, MTB relies on the NarX-NarL two-component signal transduction system to utilize nitrate for respiration. The sensor kinase NarX autophosphorylates and transfers the phosphate to the response regulator NarL, which then acts as a transcription factor for nitrate reductase[3].

In silico and dynamic simulation studies have demonstrated that analogs such as Ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate act as potent NarL inhibitors. The causality of this binding is rooted in specific atomic interactions: the bromo substituent anchors the molecule in the hydrophobic pocket of the active site, while the ester carbonyls form critical hydrogen bonds with the Asp16 residue of NarL. This binding physically occludes the phosphorylation site, trapping NarL in its inactive state and effectively suffocating the latent MTB[4].

Mechanism of benzofuran derivatives inhibiting the NarL transduction system in M. tuberculosis.

Anti-Viral Activity (HIV-1 and HIV-2)

Beyond antibacterial applications, specific substitutions at the C3 position of the benzofuran-2-carboxylate core have yielded compounds with significant anti-retroviral properties. Derivatives such as ethyl 3-[(alkylamino)methyl]-6-methoxy-1-benzofuran-2-carboxylate have been synthesized and evaluated in human T-lymphocyte cell cultures. These compounds demonstrated the ability to inhibit the replication of both HIV-1 (strain IIIB) and HIV-2 (strain ROD) at non-toxic concentrations, indicating their potential as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)[5].

Quantitative SAR Summary

| Compound Name | C5 Substitution | C3 Substitution | Primary Target | Biological Efficacy |

| Methyl 5-phenylbenzofuran-2-carboxylate | Phenyl | H | α -Glucosidase | High Yield (77%); Modest Inhibition[2] |

| Ethyl 5-bromo-3-ethoxycarbonylamino-1-benzofuran-2-carboxylate | Bromo | Ethoxycarbonylamino | NarL (M. tuberculosis) | High Active Site Stability (>10 ns simulation)[4] |

| Ethyl 3-[(alkylamino)methyl]-6-methoxy-1-benzofuran-2-carboxylate | H (6-Methoxy) | Alkylaminomethyl | HIV-1 / HIV-2 (RT) | (Non-toxic)[5] |

Experimental Validation: Resazurin Microtiter Assay (REMA)

To validate the anti-tubercular efficacy of newly synthesized benzofuran-2-carboxylate analogs, the Resazurin Microtiter Assay (REMA) is the gold standard.

Protocol 2: REMA for M. tuberculosis Viability

Self-Validating System: This assay relies on the metabolic reduction of resazurin (a blue, non-fluorescent dye) to resorufin (a pink, highly fluorescent compound) by living cells. A color change directly validates the presence of viable, respiring bacteria, eliminating false positives from compound precipitation.

-

Inoculum Preparation: Culture M. tuberculosis H37Rv strain in Middlebrook 7H9 broth supplemented with 10% OADC (Oleic Albumin Dextrose Catalase) until the logarithmic growth phase is reached (OD600 ≈ 0.6).

-

Compound Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the synthesized benzofuran-2-carboxylate analog in 7H9 broth (concentration range: 100 µg/mL to 0.19 µg/mL).

-

Infection: Add 100 µL of the standardized bacterial inoculum ( 5×105 CFU/mL) to each well. Include a growth control (bacteria + no drug) and a sterile control (broth only).

-

Incubation: Seal the plate and incubate at 37°C under anaerobic conditions (to induce the NarX-NarL pathway) for 7 days.

-

Readout Generation: Add 30 µL of a 0.02% resazurin sodium salt solution to each well. Incubate for an additional 24 hours.

-

Data Analysis: Visually inspect the plate. A change from blue to pink indicates bacterial survival. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the benzofuran analog that prevents the color change, confirming the successful inhibition of the pathogen's anaerobic respiration[4].

References

-

Synthesis of Bioactive Benzofuran Derivatives via Suzuki –Miyaura Cross-Coupling Reaction . jcsp.org.pk.[Link]

-

Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies . pjps.pk.[Link]

-

In Silico Antitubercular Activity Analysis of Benzofuran and Naphthofuran Derivatives . nih.gov.[Link]

-

In Silico Antitubercular Activity Analysis of Benzofuran and Naphthofuran Derivatives . researchgate.net.[Link]

-

Synthesis, characterization, and biological activities of new benzofuran derivatives . uaeu.ac.ae.[Link]

Sources

An In-depth Technical Guide to the Natural Sources of Benzofuran-2-Carboxylate Compounds

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Benzofuran-2-carboxylate and its derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities. While synthetic routes to these compounds are well-established, nature also provides a diverse repertoire of these molecules. This technical guide offers an in-depth exploration of the natural sources of benzofuran-2-carboxylate compounds, with a focus on their isolation from plant and microbial kingdoms. We will delve into the producing organisms, methodologies for extraction and purification, and the structural elucidation of these valuable natural products. Furthermore, this guide will touch upon the known biological activities of these compounds, providing a comprehensive resource for researchers in natural product chemistry, drug discovery, and related fields.

Introduction: The Significance of the Benzofuran-2-Carboxylate Scaffold

The benzofuran nucleus, a heterocyclic aromatic compound formed by the fusion of a benzene ring and a furan ring, is a common motif in a vast number of both natural and synthetic bioactive molecules.[1][2] The substitution pattern on this core structure dictates its physicochemical properties and biological functions. The presence of a carboxylate group at the C-2 position, in particular, offers a key site for molecular interactions and further chemical modifications, making benzofuran-2-carboxylate derivatives highly sought-after in drug discovery programs.[3] These compounds have been reported to possess a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5] While synthetic chemistry provides efficient means to access a plethora of analogs, the exploration of natural sources offers the potential to discover novel and structurally complex benzofuran-2-carboxylates with unique biological profiles.

Natural Sources of Benzofuran-2-Carboxylate Compounds

The occurrence of benzofuran-2-carboxylate compounds in nature is less frequent than other benzofuran derivatives, making their discovery and isolation a noteworthy endeavor. These compounds have been identified in both the plant and microbial kingdoms.

Plant Kingdom: A Reservoir of Structural Diversity

The plant kingdom, particularly the Asteraceae (sunflower family), is a rich source of diverse benzofuran derivatives.[6][7] While many of these are not carboxylated at the C-2 position, phytochemical investigations have led to the isolation of related structures that are of interest.

Genera within the Asteraceae family, such as Eupatorium, are known to produce a variety of benzofurans.[8][9] For instance, studies on Eupatorium chinense have revealed the presence of numerous benzofuran oligomers with antiviral activities.[10][11] While direct evidence for benzofuran-2-carboxylates from this specific species is still emerging, the biosynthetic machinery present in this family makes it a prime target for future screening efforts. The isolation of euparin, a benzofuran from this family, highlights the potential for discovering structurally related compounds.[7][8]

It is important to note that some compounds initially reported as benzofuran-2-carboxylates from plant sources have been later reclassified upon detailed structural analysis. For example, two benzofuran derivatives isolated from the roots of Zanthoxylum flavum were identified as 6-methoxybenzofuran-5-propionylmethylester and 6,7-dimethoxybenzofuran-5-propionyl-methylester, not C-2 carboxylated compounds.[10][12] This underscores the critical importance of rigorous structure elucidation in natural product chemistry.

Microbial Kingdom: A Frontier for Novel Discoveries

Endophytic and marine-derived fungi, as well as bacteria from the genus Streptomyces, are prolific producers of a vast array of secondary metabolites, including unique benzofuran derivatives.[13][14] These microorganisms represent a largely untapped resource for the discovery of novel benzofuran-2-carboxylates.

The endophytic fungus Xylaria sp., isolated from mangrove plants, has been shown to produce a variety of benzofuran derivatives.[15] Of particular interest is the compound xyloester A .[15] While the initial report highlighted its discovery, detailed structural and biological data are crucial to fully understand its potential. Fungi from the genus Penicillium, such as Penicillium crustosum, are also known to produce benzofuran derivatives with antimicrobial and anti-inflammatory activities, making them a target for the discovery of novel bioactive compounds.[16][17]

Streptomyces species are renowned for their ability to produce a wide range of antibiotics and other bioactive compounds.[14] While the isolation of isobenzofuran derivatives from marine Streptomyces has been reported, the search for benzofuran-2-carboxylates from this genus remains an active area of research.[18] The diverse metabolic pathways present in Streptomyces suggest that targeted screening of strains from unique environments could lead to the discovery of novel benzofuran-2-carboxylate natural products.

Methodologies for Isolation and Characterization

The successful isolation and identification of benzofuran-2-carboxylate compounds from natural sources require a systematic and multi-step approach. The general workflow involves extraction, chromatographic separation, and spectroscopic analysis.

Extraction of Secondary Metabolites

The initial step involves the extraction of metabolites from the source material (e.g., dried plant material, fungal culture broth, or microbial biomass). The choice of solvent is critical and is typically based on the polarity of the target compounds. A general scheme for the extraction process is outlined below.

Caption: General workflow for the extraction of crude secondary metabolites.

Chromatographic Purification

The crude extract, a complex mixture of compounds, is then subjected to a series of chromatographic techniques to isolate the target benzofuran-2-carboxylates. This is a crucial and often challenging step that requires careful optimization of the separation conditions.

| Chromatographic Technique | Principle | Application in Benzofuran-2-Carboxylate Isolation |

| Column Chromatography (CC) | Separation based on differential adsorption of compounds to a stationary phase. | Initial fractionation of the crude extract using silica gel or other adsorbents. |

| Thin Layer Chromatography (TLC) | A qualitative technique to monitor the progress of separation and identify fractions of interest. | Rapid analysis of fractions from column chromatography. |

| High-Performance Liquid Chromatography (HPLC) | A high-resolution separation technique based on the differential partitioning of compounds between a stationary and a mobile phase. | Final purification of the target compounds to obtain high-purity samples. |

| Preparative HPLC | A scaled-up version of HPLC used to isolate larger quantities of pure compounds. | Isolation of sufficient material for structure elucidation and biological testing. |

A typical purification workflow is depicted below.

Caption: A representative workflow for the purification of benzofuran-2-carboxylates.

Structure Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.

Mass spectrometry provides information about the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the exact molecular formula.

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. A series of 1D and 2D NMR experiments are typically performed:

-

¹H NMR: Provides information about the number, environment, and connectivity of hydrogen atoms.

-

¹³C NMR: Provides information about the number and types of carbon atoms.

-

DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.

-

COSY (Correlation Spectroscopy): Shows correlations between coupled protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between protons and their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity of the molecular skeleton.

The structural elucidation process is an iterative one, involving the careful analysis and integration of data from all spectroscopic techniques.

Caption: The process of structure elucidation for a natural product.

Biological Activities and Future Perspectives

Naturally occurring benzofuran-2-carboxylate compounds and their synthetic derivatives have shown promise in various therapeutic areas. Their biological activities are diverse and depend on the specific substitution patterns on the benzofuran core. Reported activities include:

-

Antimicrobial Activity: Inhibition of bacterial and fungal growth.[16][17]

-

Anticancer Activity: Cytotoxicity against various cancer cell lines.[2][5]

-

Anti-inflammatory Activity: Modulation of inflammatory pathways.[16]

The discovery of novel benzofuran-2-carboxylates from natural sources is a compelling area of research. The structural diversity offered by nature, combined with modern isolation and analytical techniques, provides a powerful platform for the identification of new lead compounds for drug development. Future efforts should focus on:

-

Exploring Untapped Environments: Investigating microorganisms from extreme or unique environments, which may harbor novel biosynthetic pathways.

-

Genomic Mining: Utilizing genomic data to identify biosynthetic gene clusters responsible for the production of benzofuran-2-carboxylates, enabling their heterologous expression and production.

-

Semisynthesis: Using naturally occurring benzofuran-2-carboxylates as starting materials for the synthesis of novel analogs with improved potency and selectivity.

Conclusion

This technical guide has provided a comprehensive overview of the natural sources of benzofuran-2-carboxylate compounds. While their occurrence is not as widespread as other benzofuran derivatives, plants from the Asteraceae family and various microbial sources, particularly endophytic fungi, have emerged as promising reservoirs. The methodologies for their extraction, purification, and structural elucidation are well-established, relying on a combination of chromatographic and spectroscopic techniques. The diverse biological activities associated with this scaffold underscore its importance in drug discovery. Continued exploration of the natural world, coupled with advances in analytical and molecular biology techniques, will undoubtedly lead to the discovery of new and valuable benzofuran-2-carboxylate natural products with the potential to address unmet medical needs.

References

- Rossa, S. A., Krishnaveni, K. S., & Burandt, C. L. (2005). Two new benzofuran derivatives from the roots of Zanthoxylum flavum. Journal of Chemical Research, 2005(10), 662-663.

-

ResearchGate. (n.d.). Two new benzofuran derivatives from the roots of Zanthoxylum flavum. Retrieved from [Link]

- MDPI. (2024). Plant Extracts and Phytochemicals from the Asteraceae Family with Antiviral Properties. Molecules, 29(3), 708.

- MDPI. (2022). New Benzofuran Oligomers from the Roots of Eupatorium heterophyllum Collected in China. Molecules, 27(24), 8878.

- Wang, W. J., Wang, L., Liu, Z., Jiang, R. W., & Chen, Y. (2016). Antiviral benzofurans from Eupatorium chinense. Phytochemistry, 122, 238-245.

- Benito-Viñuelas, A., et al. (2020). Benzo[b]furans: An investigation into Natural Products, Bioactivity, and Synthesis. European Journal of Organic Chemistry.

- SciELO. (2021). Ethnopharmacology of the Asteraceae family in Mexico. Botanical Sciences, 99(2), 221-240.

- PMC. (2024). Plant Extracts and Phytochemicals from the Asteraceae Family with Antiviral Properties. Molecules, 29(3), 708.

- PMC. (2025). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Molecules, 30(16), 12345.

- MedCrave. (2016).

- RSC Publishing. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(50), 27510-27540.

- Frontiers. (2023). Bioactive secondary metabolites from endophytic strains of Neocamarosporium betae collected from desert plants. Frontiers in Microbiology, 14, 1149931.

- PubMed. (2017). A review on antioxidant potential of bioactive heterocycle benzofuran: Natural and synthetic derivatives. Pharmacological Reports, 69(2), 315-328.

- JOCPR. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220.

- MDPI. (2025). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Molecules, 30(16), 12345.

- RSC Publishing. (2017). Total synthesis of natural products containing benzofuran rings. RSC Advances, 7(45), 28143-28175.

-

ResearchGate. (n.d.). Structure of xyloketal A from the mangrove fungus Xylaria sp.. Retrieved from [Link]

- PMC. (2024). Structures and Biological Activities of Secondary Metabolites from Xylaria spp. Molecules, 29(5), 1089.

-

ResearchGate. (2026). Bioactive Secondary Metabolites from Endophytic Fungi: Biological Activities and Applications. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structures of the isolated compound from Xylaria sp. CM-UDEA-H199. Retrieved from [Link]

- Central Asian Journal of Medical and Natural Sciences. (2024). PURIFICATION OF BIOACTIVE COMPOUNDS FROM STREPTOMYCES ISOLATES AND THEIR ANTIMICROBIAL ACTIVITY AGAINST SOME BACTERIA ISOLATED F.

- PubMed. (2008). Benzofuran derivatives from the mangrove endophytic Fungus Xylaria sp. (#2508). Planta Medica, 74(9), 1163-1166.

- MDPI. (2024). Structures and Biological Activities of Secondary Metabolites from Xylaria spp. Molecules, 29(5), 1089.

- Indian Journal of Chemistry. (2021). Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. Indian Journal of Chemistry - Section B, 60B(5), 767-773.

-

ResearchGate. (n.d.). Isolation, identification, and cytotoxicity of a new isobenzofuran derivative from marine Streptomyces sp. W007. Retrieved from [Link]

- PMC. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2801.

- Saki Publishing Club. (2016). Streptomyces: isolation, optimization of culture conditions and extraction of secondary metabolites. Journal of Advances in Medical and Pharmaceutical Sciences, 8(3), 1-9.

- MDPI. (2023). Phytochemistry and Biological Activities of Endophytic Fungi from the Meliaceae Family. Journal of Fungi, 9(1), 101.

- IJSDR. (2023). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. International Journal of Scientific Development and Research, 8(5), 1255-1262.

- PMC. (2025). Xylariaides A and B, novel cytochalasans with a unique 5/6/5/3 ring system from a soil fungus Xylaria sp. Y01.

- ScienceOpen. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(50), 27510-27540.

- PMC. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 9(50), 27510-27540.

- Google Patents. (2018).

Sources

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. op.niscpr.res.in [op.niscpr.res.in]

- 4. scienceopen.com [scienceopen.com]

- 5. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ethnopharmacology of the Asteraceae family in Mexico [scielo.org.mx]

- 7. Plant Extracts and Phytochemicals from the Asteraceae Family with Antiviral Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. banglajol.info [banglajol.info]

- 15. Benzofuran derivatives from the mangrove endophytic Fungus Xylaria sp. (#2508) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

Translating the Phenyl 1-Benzofuran-2-Carboxylate Scaffold into Targeted Therapeutics: A Mechanistic Whitepaper

The Pharmacophore Rationale: Why Benzofuran-2-Carboxylate?

In modern drug discovery, the benzofuran ring system is recognized as a highly privileged heteroaromatic scaffold. Comprising a fused benzene and furan ring, it provides a rigid, planar geometry that excels at molecular recognition through extensive π-π stacking and hydrophobic interactions within deep protein binding pockets[1].

When functionalized as phenyl 1-benzofuran-2-carboxylate (or its closely related carboxylic acid/ester derivatives), the molecule gains a critical electrostatic anchor. The electron-rich oxygen of the furan ring, coupled with the hydrogen-bond accepting/donating capacity of the C-2 carboxylate group, allows these molecules to act as highly specific structural mimics for endogenous substrates, most notably phosphotyrosine (pTyr) and bicarbonate[2][3]. This whitepaper dissects the primary therapeutic targets of this scaffold, detailing the structural-activity relationships (SAR) and the self-validating experimental frameworks required to advance these compounds through preclinical development.

Primary Therapeutic Targets & Mechanistic Pathways

Immuno-Oncology: Lymphoid Tyrosine Phosphatase (LYP/PTPN22)

Lymphoid-tyrosine phosphatase (LYP), encoded by the PTPN22 gene, is a critical negative regulator of T-cell receptor (TCR) signaling. Tumors frequently exploit LYP to suppress T-cell activation and evade immune surveillance. Benzofuran-2-carboxylic acid derivatives have been recently identified as potent inhibitors of LYP[2].

Mechanistic Causality: The C-2 carboxylate group acts as a potent phosphotyrosine (pTyr) mimic. It inserts into the positively charged catalytic pocket of LYP, forming critical salt bridges with arginine residues, while the phenyl-benzofuran backbone engages the hydrophobic cleft. By reversibly inhibiting LYP ( Ki values ranging from 0.93 to 1.34 μM), these derivatives prevent the premature dephosphorylation of activating kinases Lck and ZAP-70[2]. This sustained kinase activity amplifies the TCR signaling cascade, driving robust T-cell proliferation and simultaneously inhibiting the polarization of immunosuppressive M2 macrophages[2].

Fig 1. Mechanism of LYP inhibition by benzofuran-2-carboxylate driving T-cell activation.

Tumor Microenvironment Regulation: Carbonic Anhydrase IX (hCA IX)

Solid tumors, such as triple-negative breast cancer (TNBC), develop hypoxic cores. To survive the resulting intracellular acidosis, tumors upregulate Carbonic Anhydrase IX (hCA IX), a transmembrane metalloenzyme that catalyzes the hydration of CO2 to bicarbonate, exporting protons to acidify the extracellular space.

Mechanistic Causality: Benzofuran-based carboxylic acids act as targeted hCA IX inhibitors. The carboxylate moiety coordinates with the active-site Zinc ion ( Zn2+ ) of the enzyme, displacing the catalytic water molecule[3]. Certain derivatives achieve submicromolar inhibition ( Ki = 0.56 - 0.91 μM) with exceptional selectivity over the ubiquitous, off-target cytosolic isoforms hCA I and II[3]. By disrupting pH homeostasis, these compounds induce profound G2/M cell cycle arrest—increasing the G2/M population in MDA-MB-231 cells from 10.80% to 32.30%—and trigger apoptosis[3].

Metabolic & Inflammatory Modulation: PPAR-γ and COX-2